molecular formula C16H16N4O B2528679 N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide CAS No. 862811-53-8

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide

Cat. No.: B2528679
CAS No.: 862811-53-8
M. Wt: 280.331
InChI Key: NUFRMAUSKIFZEH-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method involves the reaction of α-bromoketones with 2-aminopyridines under different conditions to yield the desired imidazopyrimidine structure . The reaction conditions often include the use of toluene as a solvent and iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: TBHP in toluene is commonly used.

    Reduction: Common reducing agents like sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazopyrimidine ring.

Scientific Research Applications

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)propionamide is unique due to its specific imidazopyrimidine structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-3-14(21)18-13-7-4-6-12(10-13)15-11(2)20-9-5-8-17-16(20)19-15/h4-10H,3H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUFRMAUSKIFZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)C2=C(N3C=CC=NC3=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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